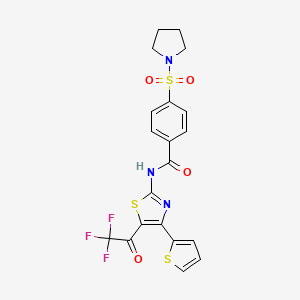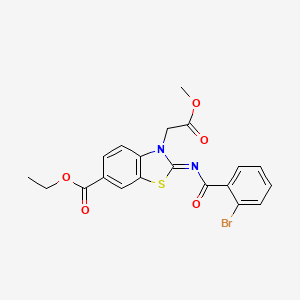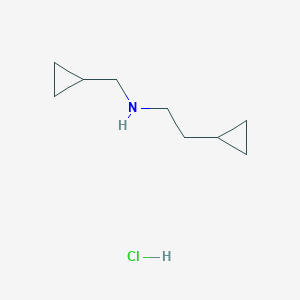![molecular formula C12H20Cl3N3 B2867531 1-[(4-氯-3,5-二甲基吡啶-2-基)甲基]哌嗪二盐酸盐 CAS No. 2270906-09-5](/img/structure/B2867531.png)
1-[(4-氯-3,5-二甲基吡啶-2-基)甲基]哌嗪二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C13H22Cl3N3 and a molecular weight of 326.69288 . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride” consists of a piperazine ring attached to a 4-chloro-3,5-dimethylpyridin-2-yl group via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride” include a molecular weight of 326.69288 and a molecular formula of C13H22Cl3N3 .科学研究应用
分子相互作用和构象分析
- 该化合物已使用分子轨道方法和构象分析研究了其与 CB1 大麻素受体的相互作用。这项研究对于理解 CB1 受体配体的分子相互作用和药效团模型至关重要 (Shim 等人,2002)。
聚酰胺中的合成
- 该化合物的衍生物已被合成并加入到聚酰胺中。这些聚酰胺的分子量在 2000-6000 范围内,并且可溶于多种溶剂,从而扩展了其在材料科学中的用途 (Hattori 和 Kinoshita,1979)。
抗菌和生物膜抑制活性
- 该化合物的衍生物已显示出有效的抗菌功效和生物膜抑制活性,表明其在抗菌应用和作为 MurB 酶抑制剂的潜力 (Mekky 和 Sanad,2020)。
非核苷 HIV-1 逆转录酶抑制剂
- 该化合物的类似物已被评估为 HIV-1 逆转录酶的非核苷抑制剂,为抗病毒治疗研究做出了重大贡献 (Romero 等人,1994)。
乙酸铜(II)配合物
- 该化合物已被用于制备乙酸铜(II)配合物。这些配合物已通过各种物理化学和光谱方法表征,有助于探索过渡金属化学 (Manhas、Kaur 和 Dhindsa,1992)。
合成和抗菌活性
- 其衍生物已被合成并筛选了抗菌活性,显示出在医疗应用中作为抗菌剂的潜力 (Bektaş 等人,2007)。
药物代谢和药代动力学
- 研究探索了相关化合物在不同物种中的代谢,为理解药物代谢和药代动力学在开发新疗法中做出了贡献 (Zhang 等人,2000)。
未来方向
The future directions for “1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride” and similar compounds could involve further exploration of their synthesis methods and potential applications in pharmaceuticals . The recyclability of certain carriers used in the synthesis process also presents great application prospects for industrial production .
作用机制
Target of Action
The primary target of 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine Dihydrochloride is BCL-2 , a protein that plays a crucial role in regulating cell death . By inhibiting BCL-2, the compound can induce apoptosis, or programmed cell death, in cancer cells .
Mode of Action
This compound interacts with its target, BCL-2, by binding to it and inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic proteins, leading to the initiation of apoptosis .
Biochemical Pathways
The compound affects the apoptotic pathway . Under normal circumstances, BCL-2 inhibits apoptosis by binding to and sequestering pro-apoptotic proteins. When bcl-2 is inhibited by the compound, these pro-apoptotic proteins are released, triggering apoptosis .
Pharmacokinetics
Its potent antitumor activity suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This can lead to the reduction of tumor size and potentially the eradication of the cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound .
属性
IUPAC Name |
1-[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.2ClH/c1-9-7-15-11(10(2)12(9)13)8-16-5-3-14-4-6-16;;/h7,14H,3-6,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNTYMRSPBLVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CN2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B2867448.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2867451.png)
![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867458.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2867460.png)
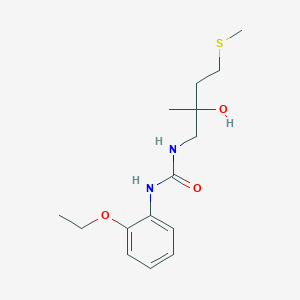
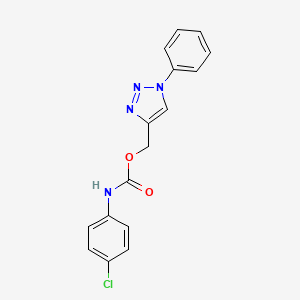
![3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2867464.png)
